molecular formula C10H9N3O3 B13056086 Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate

Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate

Cat. No.: B13056086
M. Wt: 219.20 g/mol
InChI Key: KJXTWCILUIAHOF-UHFFFAOYSA-N
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Description

Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-B]pyridazine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization and esterification .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.

Mechanism of Action

The mechanism of action of Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate is unique due to the presence of the formyl group, which can undergo various chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. Its unique structure also contributes to its distinct biological activities compared to other similar compounds .

Biological Activity

Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis and Structural Properties

The synthesis of this compound typically involves the condensation of specific precursors. The imidazo[1,2-B]pyridazine scaffold is formed through reactions involving α-bromoketones and amino-substituted pyridazines under mild basic conditions. The structure can be modified at various positions to enhance biological activity or selectivity against specific targets.

1. Binding Affinity to Amyloid Plaques

Research has shown that derivatives of imidazo[1,2-B]pyridazine can exhibit significant binding affinities to amyloid plaques, which are associated with Alzheimer's disease. For instance, studies have reported binding affinities ranging from 11.0 nM to over 1000 nM depending on the substitution patterns at the 6-position and 2-position of the imidazo ring .

CompoundBinding Affinity (nM)
2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine11.0
Other derivatives>1000

This suggests that modifications to the structure can significantly impact its ability to interact with pathological targets.

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro assays have demonstrated activity against various bacterial strains, particularly those exhibiting multi-drug resistance. The mechanism often involves inhibition of key proteins involved in cell division, such as FtsZ in Streptococcus pneumoniae .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Targets : Compounds within this class have been shown to inhibit critical proteins involved in cell division and proliferation.
  • Binding Interactions : The ability to bind specifically to amyloid plaques suggests a potential role in neurodegenerative disease modulation.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their therapeutic effects against inflammation and oxidative stress.

Case Study 1: Amyloid Plaque Imaging

In a study aimed at developing imaging agents for Alzheimer's disease, compounds similar to this compound were synthesized and evaluated for their ability to bind Aβ plaques. The results indicated that certain modifications led to improved specificity and binding affinity compared to existing imaging agents like PIB (Pittsburgh Compound B) .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of imidazo[1,2-B]pyridazine derivatives against resistant strains of bacteria. The study found that specific substitutions enhanced the compounds' efficacy against Streptococcus pneumoniae by effectively inhibiting FtsZ protein function, leading to bacterial cell death .

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

ethyl 6-formylimidazo[1,2-b]pyridazine-3-carboxylate

InChI

InChI=1S/C10H9N3O3/c1-2-16-10(15)8-5-11-9-4-3-7(6-14)12-13(8)9/h3-6H,2H2,1H3

InChI Key

KJXTWCILUIAHOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N1N=C(C=C2)C=O

Origin of Product

United States

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